molecular formula C14H10F3N3O B2418333 6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448036-13-2

6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2418333
CAS No.: 1448036-13-2
M. Wt: 293.249
InChI Key: XIRMDXPNWWRXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[3,4-d]pyrimidine core fused with a phenyl group substituted with a trifluoromethyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure due to the presence of a phenyl group substituted with a halogen.

    Cresol: Contains a phenolic group, making it structurally related to the phenyl group in the compound.

Uniqueness

The uniqueness of 6-[4-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine lies in its specific combination of a pyrrolo[3,4-d]pyrimidine core with a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, setting it apart from other similar compounds.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)11-3-1-9(2-4-11)13(21)20-6-10-5-18-8-19-12(10)7-20/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRMDXPNWWRXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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